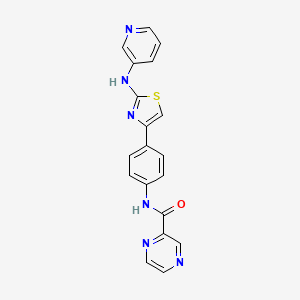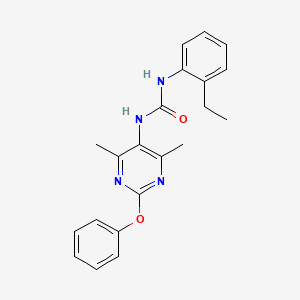
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their anticancer properties, and the research has led to the design and synthesis of various derivatives with the aim of improving their antiproliferative effects against different cancer cell lines. The compound is closely related to the derivatives mentioned in the provided papers, which focus on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents and the reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of appropriate pyrimidine derivatives with phenyl isocyanate or similar reagents. In the context of the provided data, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design, which suggests a methodical approach to optimize the interactions with biological targets . Although the exact synthesis of "1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea" is not detailed, it can be inferred that similar synthetic routes could be employed, considering the structural similarities with the compounds studied in the papers.
Molecular Structure Analysis
The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring and the phenyl group attached to the urea moiety can significantly influence the compound's ability to interact with biological targets, such as enzymes or receptors. The structure-activity relationship (SAR) is a key aspect of medicinal chemistry that guides the optimization of these compounds for enhanced efficacy and reduced toxicity .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with isocyanates and isothiocyanates has been explored in the literature. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate leads to the formation of products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea . These reactions are important for the synthesis of various urea derivatives, which can then be evaluated for their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl urea derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings and the pyrimidine core. These properties are essential for determining the compound's suitability for in vitro and in vivo studies, as well as its potential as a drug candidate. The antiproliferative activity of these compounds against cancer cell lines, as well as their selectivity towards cancer cells over normal cells, is a critical aspect of their chemical properties .
Applications De Recherche Scientifique
Complexation and Structural Insights
The study of heterocyclic ureas reveals their ability to unfold and form multiply hydrogen-bonded complexes, demonstrating the potential for self-assembly applications. Detailed structural analysis through X-ray crystallography and 1H NMR solution studies has provided insight into their folded structures and the process of mutual unfolding to form robust, sheetlike complexes. This understanding is crucial for the development of new materials and nanotechnology applications (Corbin et al., 2001).
Antiproliferative Effects in Cancer Research
In cancer research, synthetic phenoxypyrimidine urea derivatives have been identified as potential therapeutic agents. For instance, AKF-D52 has shown promising antiproliferative effects in non-small cell lung cancer cells, inducing apoptosis through both caspase-dependent and -independent pathways and triggering cytoprotective autophagy. Such findings highlight the compound's potential in lung cancer treatment, with further studies conducted in xenograft mouse models to confirm its efficacy (Gil et al., 2021).
Environmental and Analytical Chemistry Applications
Analytical methods have been developed for detecting components of drugs like nicarbazin in agricultural contexts, illustrating the compound's relevance in environmental science and food safety. This includes the development of liquid chromatography-mass spectrometry methods for quantifying drug components in eggs, showcasing the compound's utility in monitoring and ensuring food safety (Blanchflower et al., 1997).
Propriétés
IUPAC Name |
1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-4-16-10-8-9-13-18(16)24-20(26)25-19-14(2)22-21(23-15(19)3)27-17-11-6-5-7-12-17/h5-13H,4H2,1-3H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAWCIVZLVIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
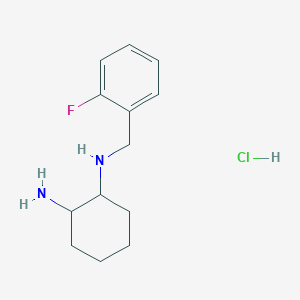
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
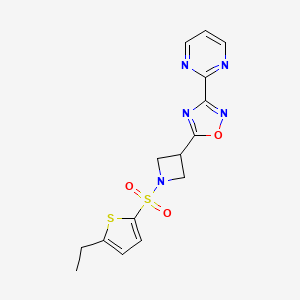
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
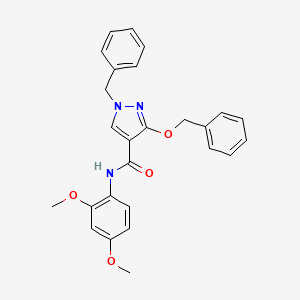
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
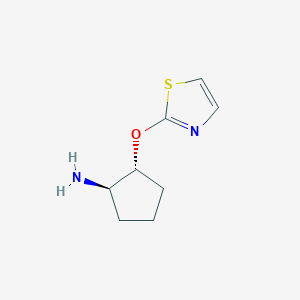
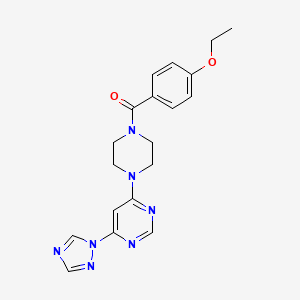
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
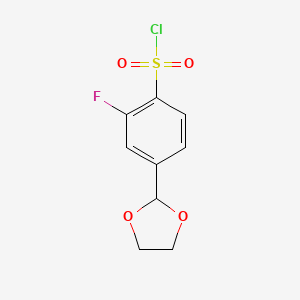
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)
